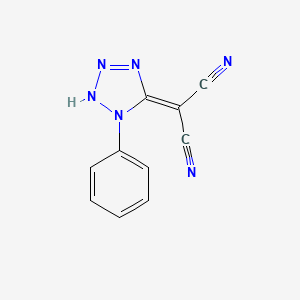

N'-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide is a chemical compound with the linear formula C14H11ClN2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound named (E)-N’-(4-chloro benzylidene) hydrazinecarbothiohydrazide has been synthesized by reacting 4-chloro benzaldehyde and thiocarbohydrazide under microwave irradiation without catalyst under solvent-free condition . Another compound, N-(4-chlorobenzylidene)- 4-methoxyaniline (CBMA), was synthesized by the condensation reaction between p-chlorobenzaldehyde and p-methoxyaniline .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques. For example, the lattice parameters of CBMA were recorded using single crystal X-ray diffraction method . The presence of functional groups in these compounds was confirmed by Fourier transform infrared analysis .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the [3 + 2] cycloaddition reactions of dibromoformaldoxime and (Z)-, (E)-3- (4-chlorobenzylidene)-1-methylindolin-2-one have been investigated using density functional theory .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the optical nature of 4-methyl N-(4-chlorobenzylidene) aniline (4CBT) was illustrated with the help of cut-off wavelength and the transparency of the titled compound . The thermal stability of the grown crystal was analyzed by thermogravimetric technique .Wirkmechanismus

Target of Action

The primary target of N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide is Monoamine Oxidases (MAOs) . MAOs are enzymes that regulate neurotransmitters, and changes in their regulation can lead to neurogenerative diseases . Therefore, inhibitors of MAOs, like N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide, are used to treat such diseases .

Mode of Action

The compound interacts with its targets, the MAOs, by inhibiting their action . This inhibition results in the regulation of neurotransmitter levels, which can help manage neurogenerative diseases

Biochemical Pathways

The compound affects the biochemical pathways involving neurotransmitters such as adrenaline, noradrenaline, dopamine, -phenylethylamine, and benzylamine . These neurotransmitters are metabolized by MAOs, and the inhibition of MAOs by N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide can affect this metabolism .

Result of Action

The molecular and cellular effects of N’-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide’s action are primarily related to its inhibition of MAOs. This inhibition can lead to changes in neurotransmitter levels, potentially helping to manage neurogenerative diseases .

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N'-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide in lab experiments is its easy synthesis method. It is also relatively stable and has a long shelf life. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. In addition, its potential toxicity and side effects need to be further investigated.

Zukünftige Richtungen

There are several future directions for the study of N'-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide. One of the areas of interest is its potential use as an anti-cancer agent. Further studies are needed to investigate its efficacy and safety in preclinical and clinical settings. In addition, its potential use in the treatment of diabetes and neurodegenerative diseases needs to be explored. Furthermore, its use in the development of organic semiconductors and sensors needs to be further investigated.

Conclusion:

In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community for its potential applications in various fields. Its easy synthesis method, stability, and potential biological effects make it a promising compound for further investigation. However, its mechanism of action and potential toxicity need to be further studied. The future directions for the study of this compound are promising and may lead to the development of novel therapeutic agents and materials.

Synthesemethoden

The synthesis of N'-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide involves the reaction of 4-chlorobenzaldehyde and hydrazine hydrate with 1H-pyrazole-5-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a catalyst such as acetic acid. The product is then purified by recrystallization using a suitable solvent such as methanol.

Wissenschaftliche Forschungsanwendungen

N'-(4-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, it has been investigated for its anti-cancer, anti-inflammatory, and anti-diabetic properties. In biochemistry, it has been studied for its enzyme inhibitory activity and antioxidant properties. In materials science, it has been explored for its potential use in the development of organic semiconductors and sensors.

Biochemische Analyse

Biochemical Properties

It is known that it can be produced by the oxidation of 4-chlorobenzyl alcohol . It can be further oxidized to 4-chlorobenzoic acid . The compound can also react with malononitrile to form 4-chlorobenzylidenylmalononitrile .

Cellular Effects

Some studies suggest that similar compounds may have antimicrobial properties and could inhibit biofilm formation in certain bacteria . Other studies have shown that similar compounds can reduce the viability of liver cancer cells .

Molecular Mechanism

Studies on similar compounds suggest that they may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that similar compounds have shown stability and long-term effects on cellular function in in vitro studies .

Dosage Effects in Animal Models

Studies on similar compounds have shown significant antidiabetic activity in chick models .

Metabolic Pathways

It is known that similar compounds can be involved in various biochemical reactions .

Transport and Distribution

Similar compounds have been shown to have specific transport and distribution patterns within cells .

Subcellular Localization

Similar compounds have been shown to localize in specific compartments or organelles within cells .

Eigenschaften

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4O/c12-9-3-1-8(2-4-9)7-14-16-11(17)10-5-6-13-15-10/h1-7H,(H,13,15)(H,16,17)/b14-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBDNSCGIHLYGT-VGOFMYFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)C2=CC=NN2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NN2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-3H-imidazo[4,5-b]pyridine](/img/structure/B5598406.png)

![2-(4-allyl-2-methoxyphenoxy)-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5598416.png)

![(1S*,5R*)-3-[(2-chloro-6-fluorophenyl)acetyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5598436.png)

![N,N-dimethyl-2-{2-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]-1H-imidazol-1-yl}ethanamine](/img/structure/B5598439.png)

![1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5598451.png)

![N-[4-(benzyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B5598465.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5598478.png)

![2-{2-[2-(benzoylamino)-3-(2,5-dimethoxyphenyl)acryloyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5598482.png)

![6-[(3-phenoxybenzyl)thio]-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one](/img/structure/B5598494.png)

![N-ethyl-2-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5598500.png)

![methyl 3-{[(2-ethyl-6-methylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5598504.png)